Lupeol caffeate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

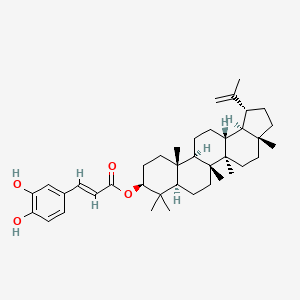

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a natural product found in Ceriops decandra, Bruguiera parviflora, and other organisms with data available.

Applications De Recherche Scientifique

Chemical Properties and Structure

Lupeol caffeate is characterized by its unique structure as a caffeoyl ester of lupeol. Its molecular formula is C₂₃H₃₄O₃, and it exhibits significant biological activity due to its ability to modulate various biochemical pathways. The compound's structure has been elucidated through spectroscopic methods, confirming its classification as a triterpene derivative .

Pharmacological Applications

1. Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. Research indicates that it inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, studies have shown that this compound can suppress the expression of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both critical in mediating inflammation . In animal models of arthritis, this compound administration resulted in reduced swelling and pain, showcasing its potential as a therapeutic agent for inflammatory diseases .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results indicate that this compound exhibits strong free radical scavenging activity, surpassing that of common antioxidants like ascorbic acid at higher concentrations . This property suggests its potential role in mitigating oxidative stress-related diseases.

3. Anticancer Properties

This compound has shown promise in cancer research. It has been reported to inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest. In vitro studies reveal that this compound can downregulate key oncogenic pathways involving nuclear factor kappa B (NFκB) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling . Its efficacy against skin, breast, and prostate cancers has been particularly noted, with animal studies indicating a decrease in tumor burden following treatment with this compound .

4. Bone Health

Recent studies have explored the potential of this compound in promoting bone health by inhibiting osteoclastogenesis. Research involving bone marrow macrophages demonstrated that this compound could significantly reduce the formation of osteoclasts induced by receptor activator of nuclear factor kappa B ligand (RANKL). This suggests its potential application in treating osteoporosis and other bone-related disorders .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Liu et al., 2021 | Anti-inflammatory | This compound reduced COX-2 expression in arthritic models. |

| Beserra et al., 2019 | Antioxidant | Demonstrated superior free radical scavenging compared to ascorbic acid. |

| Sharma et al., 2020 | Anticancer | Induced apoptosis in breast cancer cells via NFκB pathway inhibition. |

| Bachořík & Urban, 2021 | Bone health | Inhibited RANKL-induced osteoclast differentiation significantly. |

Propriétés

Formule moléculaire |

C39H56O4 |

|---|---|

Poids moléculaire |

588.9 g/mol |

Nom IUPAC |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10+/t26-,27+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |

Clé InChI |

NIKLINODNHPPMX-HBWVHPEESA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C |

SMILES isomérique |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C |

SMILES canonique |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C |

Synonymes |

lupeol caffeate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.